tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers
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Overview
Description
tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers: is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a morpholine ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This step involves the cyclization of appropriate precursors to form the morpholine ring structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Introduction of the aminomethyl group: The aminomethyl group is introduced through reductive amination reactions using formaldehyde and ammonia or primary amines.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the carbonyl group of the carboxylate moiety to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, to introduce other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to improved drug efficacy and reduced side effects.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity. It is also used as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the aminomethyl group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 5-(aminomethyl)-2-(methyl)morpholine-4-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions with biological targets.
tert-Butyl 5-(aminomethyl)-2-(chloromethyl)morpholine-4-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, which may influence its chemical stability and reactivity.
The uniqueness of tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
Properties
Molecular Formula |
C11H19F3N2O3 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-8(11(12,13)14)18-6-7(16)4-15/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
WUSUUTSVDDDLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CN)C(F)(F)F |
Origin of Product |
United States |
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